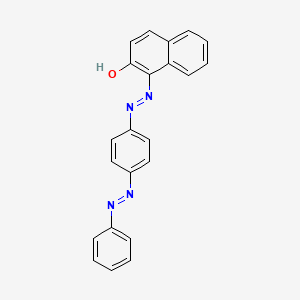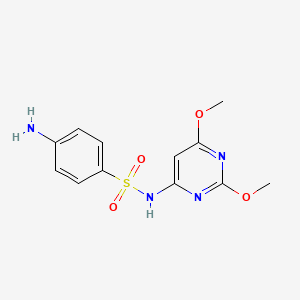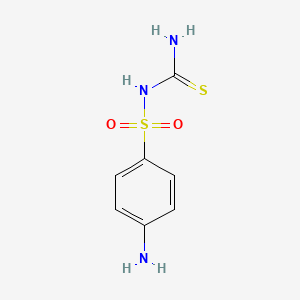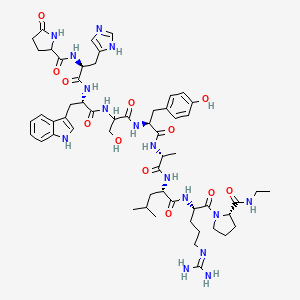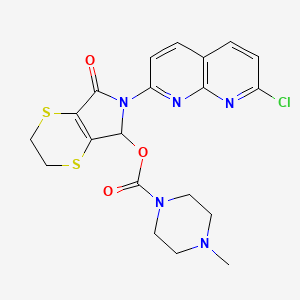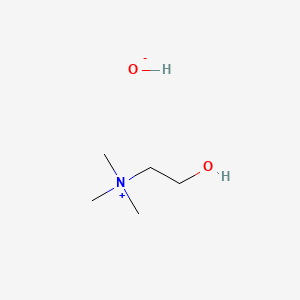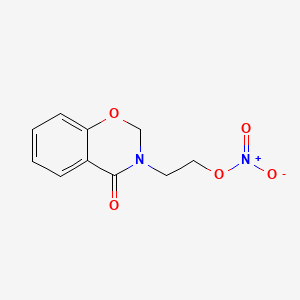
T-0902611 benzenesulfonate
Vue d'ensemble
Description
T-902611 is a chemical compound known for its potential as a cytomegalovirus replication inhibitor. It is also referred to as T-0902611 or T-611. This compound has garnered attention due to its promising applications in the treatment of cytomegalovirus infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-902611 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a condensation reaction between appropriate aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the pyrimidine core. This may include halogenation, alkylation, or acylation reactions.
Final Assembly: The final step involves the coupling of the modified pyrimidine core with other molecular fragments to form the complete T-902611 structure.
Industrial Production Methods
Industrial production of T-902611 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
T-902611 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: T-902611 can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
T-902611 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying pyrimidine-based antiviral agents.
Biology: Researchers use T-902611 to investigate the mechanisms of cytomegalovirus replication and inhibition.
Medicine: The compound is being explored for its potential therapeutic applications in treating cytomegalovirus infections.
Industry: T-902611 is utilized in the development of antiviral drugs and related pharmaceutical products.
Mécanisme D'action
T-902611 exerts its effects by inhibiting the replication of cytomegalovirus. The compound targets specific viral proteins and enzymes involved in the replication process, thereby preventing the virus from multiplying. The exact molecular targets and pathways involved include the inhibition of viral DNA polymerase and other essential replication machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Cidofovir: An antiviral nucleotide analogue used to treat cytomegalovirus retinitis in patients with AIDS.
Uniqueness of T-902611
T-902611 is unique due to its specific mechanism of action and its potential to inhibit cytomegalovirus replication more effectively than some of the existing antiviral agents. Its distinct chemical structure and targeted inhibition make it a promising candidate for further research and development .
Propriétés
Numéro CAS |
350595-61-8 |
|---|---|
Formule moléculaire |
C19H22N6O6S |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
benzenesulfonic acid;(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C13H16N6O3.C6H6O3S/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-9H,5-7H2,1-2H3;1-5H,(H,7,8,9)/t9-;/m0./s1 |
Clé InChI |
GPJYNQNPOAOBPJ-FVGYRXGTSA-N |
SMILES isomérique |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.C1=CC=C(C=C1)S(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AIDS-111759 benzenesulfonate, AIDS111759 benzenesulfonate, T 611 benzenesulfonate, T-0902611 benzenesulfonate, T-2611 benzenesulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



